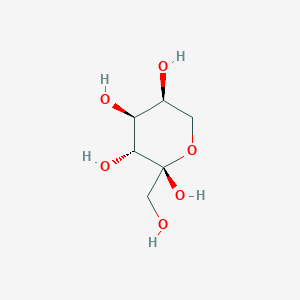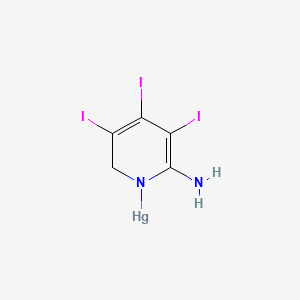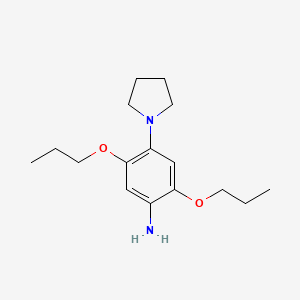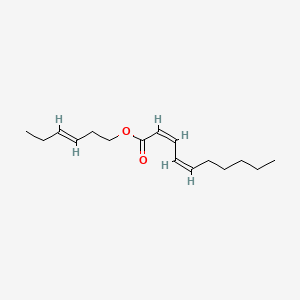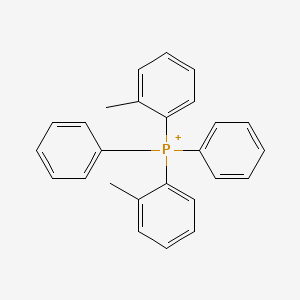
Benzyl(bis(2-methylphenyl))phenylphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(bis(2-methylphenyl))phenylphosphorane: is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group and two 2-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(bis(2-methylphenyl))phenylphosphorane typically involves the reaction of benzyl chloride with bis(2-methylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired phosphorane compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl(bis(2-methylphenyl))phenylphosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Coordination: The phosphorus atom can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical nucleophiles include halides and alkoxides.
Coordination: Transition metals such as palladium and platinum are often used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphoranes.
Coordination: Metal-phosphorane complexes.
Applications De Recherche Scientifique
Chemistry: Benzyl(bis(2-methylphenyl))phenylphosphorane is used as a ligand in coordination chemistry, particularly in the formation of metal complexes that serve as catalysts in organic reactions .
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into the potential use of phosphorane derivatives in drug development, particularly for their ability to interact with biological molecules.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials .
Mécanisme D'action
The mechanism by which Benzyl(bis(2-methylphenyl))phenylphosphorane exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The phosphorus atom in the compound acts as a nucleophile, donating electron density to the metal and stabilizing the complex .
Comparaison Avec Des Composés Similaires
- Bis(2-methylphenyl)(phenyl)phosphine
- Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide
- Tertiary phosphines with various aryl groups
Uniqueness: Benzyl(bis(2-methylphenyl))phenylphosphorane is unique due to the presence of both benzyl and 2-methylphenyl groups, which provide a distinct steric and electronic environment. This makes it particularly effective in forming stable metal complexes and enhances its utility in catalysis and material science .
Propriétés
Numéro CAS |
14479-52-8 |
|---|---|
Formule moléculaire |
C27H26P+ |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
benzyl-bis(2-methylphenyl)-phenylphosphanium |
InChI |
InChI=1S/C27H26P/c1-22-13-9-11-19-26(22)28(25-17-7-4-8-18-25,21-24-15-5-3-6-16-24)27-20-12-10-14-23(27)2/h3-20H,21H2,1-2H3/q+1 |
Clé InChI |
GSTZOQQDCFUSOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


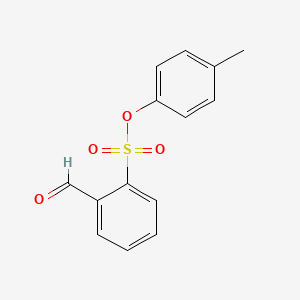

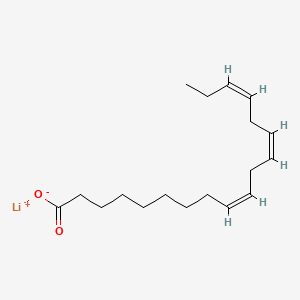

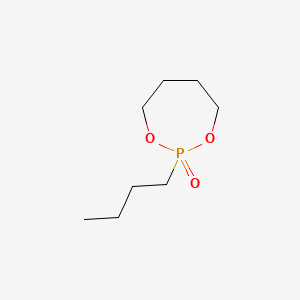
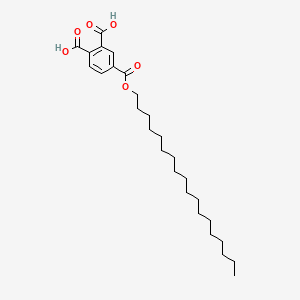
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)


